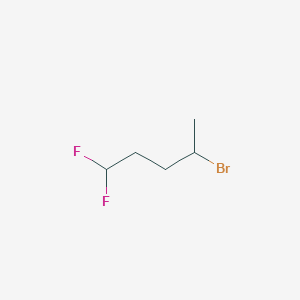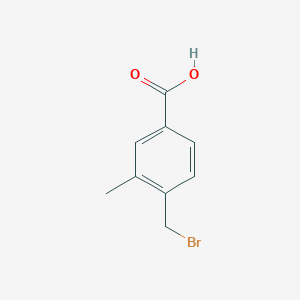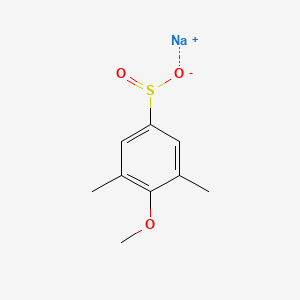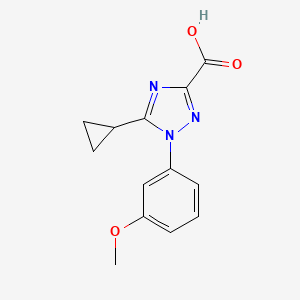
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method is particularly useful when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学研究应用
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which play a crucial role in its biological activities. For example, it has been shown to inhibit Rho GTPases, which are involved in cancer signaling and metastasis .
相似化合物的比较
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,5-Disubstituted 1,2,3-triazoles: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications.
1,2,3-Triazole-4-carboxamides: Known for their anticancer and antimicrobial properties.
1,4-Disubstituted 1,2,3-triazoles: These are the most studied triazole derivatives and are known for their synthetic availability and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
属性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)16-12(8-5-6-8)14-11(15-16)13(17)18/h2-4,7-8H,5-6H2,1H3,(H,17,18) |
InChI 键 |
LDKRYLAFYYQCRV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


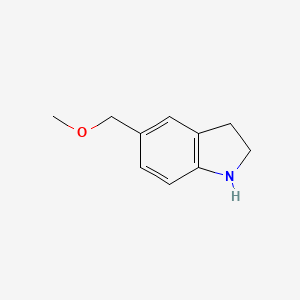

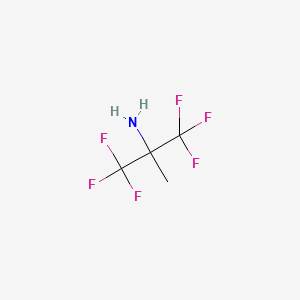

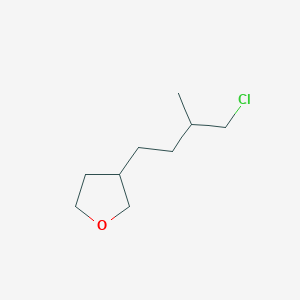
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
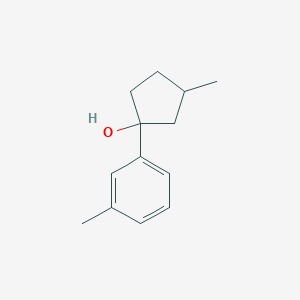
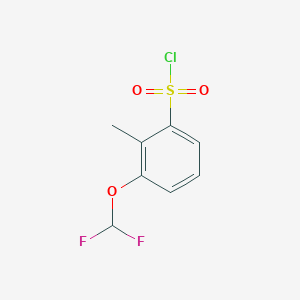
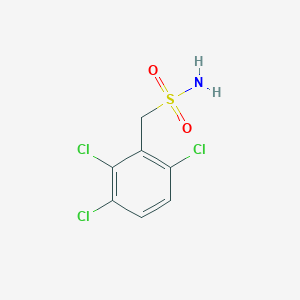
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
